molecular formula C11H14INO2 B8151868 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide

Cat. No.: B8151868
M. Wt: 319.14 g/mol
InChI Key: LZPHKDVZQUUBAU-UHFFFAOYSA-N
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Description

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is a substituted benzamide derivative featuring an iodine atom at the 2-position, a methyl group at the 5-position of the aromatic ring, and a 2-methoxyethyl group as the N-substituent. Its synthesis typically involves reacting 2-iodo-5-methylbenzoyl chloride with 2-methoxyethylamine in the presence of a base such as triethylamine (analogous to methods described for related compounds in ). The 5-methyl group may enhance steric stability or modulate electronic effects, while the 2-methoxyethyl side chain likely improves solubility in polar solvents compared to bulkier alkyl groups.

Properties

IUPAC Name

2-iodo-N-(2-methoxyethyl)-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8-3-4-10(12)9(7-8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPHKDVZQUUBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide typically involves the iodination of a benzamide precursor. One common method includes the reaction of 5-methylbenzamide with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The methoxyethyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of iodine-containing compounds on biological systems.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide exerts its effects depends on its interaction with molecular targets. The iodine atom and methoxyethyl group can influence the compound’s reactivity and binding affinity to specific proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

2-Iodo-N-isopropyl-5-methoxybenzamide

  • Substituents : Iodine (2-position), methoxy (5-position), isopropyl (N-substituent).
  • Key Differences: The methoxy group at position 5 (vs. The isopropyl group introduces greater steric hindrance, reducing solubility but improving selectivity in catalytic reactions.
  • Applications : Demonstrated efficacy as a catalyst for alcohol oxidations under mild conditions, attributed to the hypervalent iodine center.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Substituents : Methyl (3-position), 2-hydroxy-1,1-dimethylethyl (N-substituent).
  • Key Differences :
    • The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound’s methoxyethyl group.
    • Lacks iodine, limiting its utility in hypervalent iodine-mediated reactions.

2-Chloro-5-iodo-N-methoxy-N-methylbenzamide

  • Substituents : Chlorine (2-position), iodine (5-position), methoxy-methyl (N-substituent).
  • Key Differences :
    • The chlorine atom alters electronic properties, reducing iodine’s electrophilicity compared to the target compound.
    • N-Methoxy-N-methyl group enhances stability but reduces nucleophilicity.

Reactivity and Catalytic Performance

Compound Reactivity Profile Catalytic Efficiency (Example) Reference
This compound Moderate electrophilicity due to iodine; enhanced solubility from methoxyethyl Potential for alcohol oxidations (untested)
2-Iodo-N-isopropyl-5-methoxybenzamide High reactivity in oxidations (e.g., Dess-Martin periodinane-like activity) 90% yield in benzyl alcohol → benzaldehyde
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Selective C–H activation via Pd catalysis; no iodine-mediated reactivity 85% yield in directed ortho-arylation

Biological Activity

2-Iodo-N-(2-methoxyethyl)-5-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of iodine and a methoxyethyl substituent suggests unique interactions with biological targets, contributing to its pharmacological profile. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H16I N O2
  • Molecular Weight : 297.17 g/mol

The compound features an iodine atom, which can enhance binding affinity through halogen bonding, and a methoxyethyl group that may influence solubility and metabolic stability.

The biological activity of this compound may involve several mechanisms:

  • Aromatic Interactions : The aromatic ring can engage in π-π stacking with aromatic residues in proteins, facilitating interactions with enzymes or receptors.
  • Hydrogen Bonding : The amide group can form hydrogen bonds with active site residues, potentially modulating enzyme activity.
  • Halogen Bonding : The iodine atom can participate in halogen bonding, which may enhance selectivity for certain biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound have shown promise in anticancer applications. For instance, studies have demonstrated that halogenated benzamides can inhibit tumor growth by interfering with critical signaling pathways related to cell proliferation and survival.

Neuropharmacological Effects

The compound's structural features suggest potential activity in neurological pathways. Similar compounds have been studied for their ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies

  • In Vitro Studies : High-throughput screening methods have identified analogs that exhibit significant inhibitory effects on cancer cell lines. For example, a study reported that a related benzamide derivative showed an EC50 value of 0.188 μM against specific cancer cell lines, indicating potent activity (Table 1).
    CompoundEC50 (μM)Max Response (%)
    This compoundTBDTBD
    Related Benzamide Derivative0.18899
  • Animal Models : In vivo studies using murine models have shown that compounds with similar structures can reduce tumor sizes significantly without notable toxicity at therapeutic doses. Observations noted no mortality or adverse effects during dosing studies.

Research Applications

This compound has potential applications in various fields:

  • Medicinal Chemistry : It serves as a building block for synthesizing novel drug candidates targeting various diseases.
  • Biological Studies : The compound can be utilized to probe protein-ligand interactions, enhancing our understanding of biochemical pathways.

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